molecular formula C14H19BrN4O B8216866 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide CAS No. 5520-62-7

1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide

Cat. No.: B8216866
CAS No.: 5520-62-7
M. Wt: 339.23 g/mol
InChI Key: NGJJCCOIYXTGHI-UHFFFAOYSA-M
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Description

1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3311~3,7~]decan-1-ium bromide is a complex organic compound with a unique structure that includes a phenylethyl group and a tetraazatricyclodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide typically involves a multi-step process. One common method includes the reaction of a phenylethyl ketone with a tetraazatricyclodecane derivative under specific conditions. The reaction is often catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium chloride or potassium iodide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide is unique due to its tetraazatricyclodecane core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

1-phenyl-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O.BrH/c19-14(13-4-2-1-3-5-13)6-18-10-15-7-16(11-18)9-17(8-15)12-18;/h1-5H,6-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJJCCOIYXTGHI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547476
Record name 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5520-62-7
Record name NSC35721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-1-phenylethanone (2.0 g, 10.05 mmol) was added to a solution of hexamethylenetetramine (1.409 g, 10.05 mmol) in CHCl3 (60 mL), and the resulting mixture was heated at 50° C. for 1 hour. The mixture was cooled to room temperature and the white precipitate was collected by filtration, washed with CHCl3, and dried under vacuo to afford the title compound (3.3 g) as a white solid. LC-MS (ES) m/z=259 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.409 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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